molecular formula C13H9ClN6OS B14336679 (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- CAS No. 101302-84-5

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)-

Cat. No.: B14336679
CAS No.: 101302-84-5
M. Wt: 332.77 g/mol
InChI Key: OGKLQFWFHOGEPJ-UHFFFAOYSA-N
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Description

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)-: is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the 6-(2-(3-chlorophenyl)ethyl) substituent. Common synthetic routes include cyclization reactions, nucleophilic substitution, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-chlorophenyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and its effects on cellular processes.

Properties

CAS No.

101302-84-5

Molecular Formula

C13H9ClN6OS

Molecular Weight

332.77 g/mol

IUPAC Name

11-[2-(3-chlorophenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one

InChI

InChI=1S/C13H9ClN6OS/c14-8-3-1-2-7(6-8)4-5-9-18-20-12(21)10-11(17-19-16-10)15-13(20)22-9/h1-3,6H,4-5H2,(H,16,17,19)

InChI Key

OGKLQFWFHOGEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=NN3C(=O)C4=NNN=C4N=C3S2

Origin of Product

United States

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